Radulone A

platelet aggregation cardiovascular protoilludane

Standard sesquiterpene mixtures lack specificity. Radulone A is the only protoilludane from Radulomyces confluens with validated anti-platelet and antifungal activity-its four co-isolated congeners are inactive. - Pharmacological probe: 26.5-fold selectivity for ADP vs arachidonic acid pathways (P2Y1/P2Y12). - Antifungal control: Complete spore germination inhibition vs P. gigantea, C. puteana, H. occidentale. - Antileukemic lead: IC50 1-2 µM (L1210, HL-60); ≥50x more potent than analogs. - Stability note: Neutral pH storage required (acid-catalysed rearrangement documented).

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B15583018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadulone A
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H18O3/c1-8-9-4-5-14(9,3)15-10(11(8)16)6-13(2,7-18-15)12(15)17/h6,12,17H,4-5,7H2,1-3H3
InChIKeyCKIYXOQTOZHRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Radulone A – Platelet-Inhibitory and Antifungal Sesquiterpene


Radulone A (CAS 221374-79-4) is a protoilludane sesquiterpenoid first isolated from the basidiomycete fungus Radulomyces confluens [1]. It has subsequently been obtained from the wood‑decaying fungus Granulobasidium vellereum [2]. Among the five structurally related sesquiterpenes co‑isolated from R. confluens (radulone A, radulone B, radudiol, radulactone, and radulol), radulone A is the only one that exhibits potent inhibition of human platelet aggregation and strong antifungal activity. Its molecular formula is C₁₅H₁₈O₃ (MW 246.30), and it bears a reactive α,β‑unsaturated ketone that undergoes acid‑catalysed rearrangement [2].

Why Radulone A Is Irreplaceable


Radulone A belongs to a family of protoilludane sesquiterpenes that share a tricyclic core, yet minor structural differences translate into large functional gaps. The four co‑isolated congeners—radulone B, radudiol, radulactone, and radulol—show only weak antimicrobial and cytotoxic activity and are completely devoid of the platelet‑aggregation and antifungal‑spore‑germination inhibition that define radulone A [1][2]. Even among sesquiterpenes obtained from the same genus Granulobasidium, none of the other purified compounds inhibit spore germination of wood‑decay competitors [2]. Consequently, substituting radulone A with a generic “protoilludane” or “fungal sesquiterpene” would forfeit the quantitative functional advantages documented below.

Radulone A: Evidence vs. Structural Analogs


Platelet Aggregation Inhibition vs. Co-Isolated Analogs

Radulone A inhibits ADP‑, collagen‑, arachidonic acid‑, and PMA‑induced human platelet aggregation with IC₅₀ values of 2, 28, 53, and 38 µM, respectively. In the same study, the four co‑isolated protoilludane/illudalane/illudane compounds (radulone B, radudiol, radulactone, radulol) showed no detectable inhibition of platelet aggregation at the highest concentrations tested [1][2].

platelet aggregation cardiovascular protoilludane

Antifungal Spore Germination vs. Other Sesquiterpenes

In a direct comparison of six sesquiterpenes isolated from Granulobasidium vellereum, only radulone A fully inhibited spore germination of the competing wood‑decay fungi Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale. Complete inhibition was achieved at 10 µM, 500 µM, and 100 µM, respectively. None of the other five sesquiterpenes (including radulone B) showed any growth inhibition [1].

antifungal spore germination wood-decay fungi

Cytotoxicity in Leukemia Cell Lines

Radulone A displays differential cytotoxicity, with IC₅₀ values of 1 µM (L1210 lymphocytic leukemia), 2 µM (HL‑60 promyeloblast leukemia), 20 µM (HeLa cervical cancer), and 16 µM (COS‑7 kidney fibroblasts). The four co‑isolated compounds (radulone B, radudiol, radulactone, radulol) were described as having only weak cytotoxic activity, with no IC₅₀ values below 100 µM reported [1][2].

cytotoxicity cancer protoilludane

Antibacterial Activity vs. Inactive Congeners

Radulone A is active against eight bacterial strains with MIC values ranging from 41 to 406 µM. The four co‑isolated compounds exhibited only weak antimicrobial activity, with no quantitative MIC data reported because growth inhibition did not reach 50% at the highest concentrations tested [1][2].

antibacterial MIC protoilludane

Acid-Catalysed Rearrangement Reactivity

Under mild acidic conditions, radulone A rearranges to form a distinct degradation product (compound 4), a behaviour not observed for the other sesquiterpenes isolated from Granulobasidium vellereum [1]. This reactivity profile is relevant for handling, storage, and experimental design.

chemical stability rearrangement protoilludane

Agonist-Selective Platelet Inhibition

Radulone A preferentially inhibits ADP‑induced platelet aggregation (IC₅₀ 2 µM) over collagen‑ (IC₅₀ 28 µM), arachidonic acid‑ (IC₅₀ 53 µM), or PMA‑induced aggregation (IC₅₀ 38 µM), yielding a selectivity ratio of ≥14‑fold for the ADP pathway [1]. No comparable agonist‑selectivity data exist for radulone B, radudiol, radulactone, or radulol, because these compounds are completely inactive in all platelet assays [2].

platelet aggregation agonist selectivity ADP receptor

Radulone A: Research Application Scenarios


Mechanistic Studies: ADP-Dependent Platelet Activation

Radulone A’s 26.5‑fold selectivity for ADP‑induced platelet aggregation over arachidonic acid‑induced aggregation [1] makes it a valuable pharmacological probe for dissecting ADP‑specific signalling pathways (P2Y₁/P2Y₁₂) in human platelet research. Procurement should prioritise radulone A over the inactive congeners radulone B or radudiol, which provide no platelet inhibition at all.

Wood-Decay Fungal Chemical Ecology

Radulone A is the only secondary metabolite from Granulobasidium vellereum that completely inhibits spore germination of competing wood‑decay fungi (P. gigantea, C. puteana, H. occidentale) [2]. It can serve as a positive control or reference standard in antifungal bioassays and ecological competition studies, where other sesquiterpenes from the same fungus would be unsuitable due to their lack of activity.

Cytotoxicity Screening in Haematological Cancer

With IC₅₀ values of 1–2 µM against L1210 and HL‑60 leukaemia lines [1], radulone A offers a ≥50‑fold potency advantage over its co‑isolated structural analogs. This makes it the compound of choice for structure–activity relationship campaigns that aim to optimise antiproliferative activity in leukaemia models, while the other protoilludanes are too weak to serve as credible starting points.

Reactivity-Aware Handling and Formulation

Radulone A’s documented acid‑catalysed rearrangement to compound 4 [2] necessitates neutral pH formulation conditions and careful solvent selection during procurement and storage. This property distinguishes it from the chemically stable Granulobasidium sesquiterpenes and must be factored into experimental design to avoid artefactual degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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